molecular formula C7H5Cl3O B12309953 2,3,6-Trichloroanisole-d3 (methoxy-d3)

2,3,6-Trichloroanisole-d3 (methoxy-d3)

Cat. No.: B12309953
M. Wt: 214.5 g/mol
InChI Key: OTFNCXLUCRUNCH-FIBGUPNXSA-N
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Description

2,3,6-Trichloroanisole-d3 (methoxy-d3) is a stable isotope-labeled compound, specifically a deuterated form of 2,3,6-Trichloroanisole. It is used primarily in scientific research as a reference material for environmental toxicology and other analytical studies. The compound has a molecular formula of Cl3C6H2OCD3 and a molecular weight of 214.49 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloroanisole-d3 (methoxy-d3) typically involves the deuteration of 2,3,6-Trichloroanisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 2,3,6-Trichloroanisole-d3 (methoxy-d3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical stability. The compound is usually produced in specialized facilities equipped to handle deuterium gas and other reagents safely .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloroanisole-d3 (methoxy-d3) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,6-Trichloroanisole-d3 (methoxy-d3) is widely used in scientific research for various applications:

    Environmental Toxicology: As a reference material for the detection and quantification of environmental contaminants.

    Analytical Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.

    Biological Studies: Employed in studies investigating the metabolic pathways and degradation of chlorinated compounds.

    Industrial Applications: Used in the development of new materials and chemicals with specific isotopic labeling

Mechanism of Action

The mechanism of action of 2,3,6-Trichloroanisole-d3 (methoxy-d3) is primarily related to its role as a reference material in analytical studies. It does not exert biological effects but serves as a stable isotope-labeled compound to trace and quantify chemical reactions and pathways. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing for precise analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trichloroanisole-d3 (methoxy-d3) is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic labeling allows for more accurate and sensitive detection and quantification in various scientific applications .

Properties

Molecular Formula

C7H5Cl3O

Molecular Weight

214.5 g/mol

IUPAC Name

1,2,4-trichloro-3-(trideuteriomethoxy)benzene

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3/i1D3

InChI Key

OTFNCXLUCRUNCH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1Cl)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)Cl

Origin of Product

United States

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